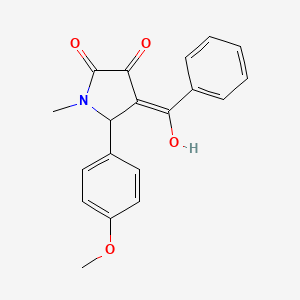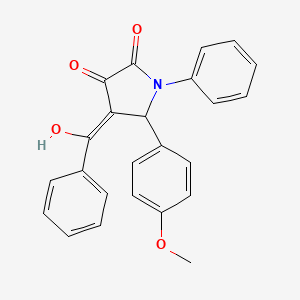
4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
Übersicht
Beschreibung
4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C24H19NO4 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.13140809 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- A study by Alizadeh et al. (2007) describes the synthesis of novel pyrrolones, exhibiting dynamic NMR behavior due to restricted rotation around the CN bond. This includes compounds structurally related to 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. The synthesis route and molecular behavior of these compounds contribute to the understanding of their structural dynamics (Alizadeh, Rezvanian, & Zhu, 2007).
Potential Pharmaceutical Applications
- Research by Chatzopoulou et al. (2011) explored the impact of methoxy-substitution on the benzoyl moiety of pyrrol compounds. Their study led to the identification of compounds with significant aldose and aldehyde reductase inhibitory activity, highlighting potential therapeutic applications in diabetes complications (Chatzopoulou et al., 2011).
Analgesic and Anti-inflammatory Potential
- The study by Muchowski et al. (1985) investigated the analgesic and anti-inflammatory properties of related pyrrol compounds. They found that certain benzoylpyrrolopyrrolecarboxylic acids, similar in structure to this compound, have significant potency in analgesic and anti-inflammatory assays (Muchowski et al., 1985).
Crystallography and Molecular Modeling
- Aliev et al. (2003) conducted a study on the crystal and molecular structure of a compound related to this compound. Their work provides insight into the molecular arrangement and crystallography of such compounds, which is essential for understanding their chemical properties and potential applications (Aliev, Maslivets, Bannikova, & Atovmyan, 2003).
Antimicrobial and Antioxidant Properties
- A study by Rangaswamy et al. (2017) on functionalized pyrazole scaffolds, including compounds structurally akin to this compound, revealed that these compounds exhibit antimicrobial and antioxidant activities. This suggests their potential use in pharmaceuticals and as preservatives (Rangaswamy, Kumar, Harini, & Naik, 2017).
Applications in Heterocyclic Chemistry
- The work by Antonov, Dmitriev, & Maslivets (2019) on the synthesis of spiro heterocycles involving pyrrolediones, similar to this compound, contributes to the field of heterocyclic chemistry. Their findings are relevant for the development of novel organic compounds with various applications (Antonov, Dmitriev, & Maslivets, 2019).
Eigenschaften
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-29-19-14-12-16(13-15-19)21-20(22(26)17-8-4-2-5-9-17)23(27)24(28)25(21)18-10-6-3-7-11-18/h2-15,21,26H,1H3/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZKDAXUNCCCFE-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}-1,3-dihydro-2H-indol-2-one](/img/structure/B3887609.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3887617.png)
![(4Z)-1-(4-bromophenyl)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B3887622.png)
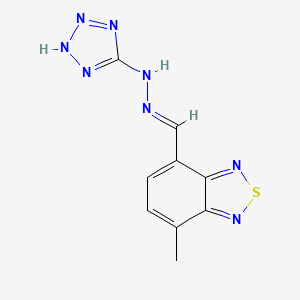
![4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B3887642.png)
![3-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887644.png)

![1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone](/img/structure/B3887671.png)
![(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-methyl-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B3887678.png)
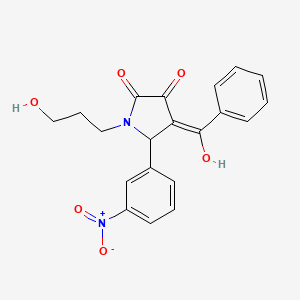
![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3887693.png)
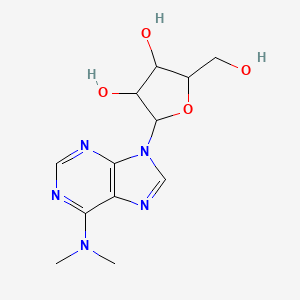
![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B3887703.png)
